molecular formula C9H8Cl2N2 B13058345 3-Amino-3-(2,4-dichlorophenyl)propanenitrile

3-Amino-3-(2,4-dichlorophenyl)propanenitrile

Cat. No.: B13058345
M. Wt: 215.08 g/mol
InChI Key: JYYBCHTYMIOOLB-UHFFFAOYSA-N
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Description

3-Amino-3-(2,4-dichlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8Cl2N2 It is characterized by the presence of an amino group, a nitrile group, and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine and a nitrile source. One common method involves the use of a reductive amination reaction, where 2,4-dichlorobenzaldehyde is reacted with ammonia and hydrogen cyanide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,4-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-Amino-3-(2,4-dichlorophenyl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
  • 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
  • 3-Amino-3-(2,5-dichlorophenyl)propanoic acid

Uniqueness

3-Amino-3-(2,4-dichlorophenyl)propanenitrile is unique due to the presence of both an amino group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

3-amino-3-(2,4-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2

InChI Key

JYYBCHTYMIOOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC#N)N

Origin of Product

United States

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